[4-(2-Adamantyl)piperazino](1-benzyl-2,3-dimethyl-1H-indol-5-YL)methanone
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Overview
Description
4-(2-Adamantyl)piperazinomethanone is a complex organic compound that combines several distinct structural motifs, including adamantane, piperazine, and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Adamantyl)piperazinomethanone typically involves multi-step organic synthesisCommon reagents used in these steps include phenylhydrazine hydrochloride, methanesulfonic acid, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and adamantyl moieties.
Reduction: Reduction reactions can be performed on the carbonyl group present in the methanone linkage.
Substitution: The piperazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Adamantyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology and Medicine
Its structural components suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology .
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Adamantyl)piperazinomethanone involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, while the adamantyl group provides steric bulk that can influence the compound’s overall binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share the indole core and exhibit similar biological activities.
Adamantane Derivatives: Compounds such as amantadine and rimantadine, which contain the adamantyl group, are known for their antiviral properties.
Piperazine Derivatives: Compounds like piperazine and its derivatives are widely used in pharmaceuticals for their psychoactive and anti-parasitic properties.
Uniqueness
What sets 4-(2-Adamantyl)piperazinomethanone apart is the combination of these three distinct structural motifs into a single molecule. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider array of chemical reactivity.
Properties
Molecular Formula |
C32H39N3O |
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Molecular Weight |
481.7 g/mol |
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(1-benzyl-2,3-dimethylindol-5-yl)methanone |
InChI |
InChI=1S/C32H39N3O/c1-21-22(2)35(20-23-6-4-3-5-7-23)30-9-8-26(19-29(21)30)32(36)34-12-10-33(11-13-34)31-27-15-24-14-25(17-27)18-28(31)16-24/h3-9,19,24-25,27-28,31H,10-18,20H2,1-2H3 |
InChI Key |
SXWPKHOAYVURQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4C5CC6CC(C5)CC4C6)CC7=CC=CC=C7)C |
Origin of Product |
United States |
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